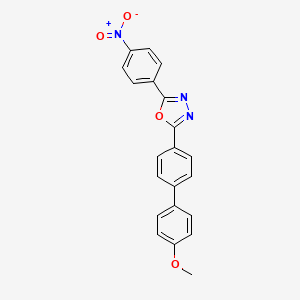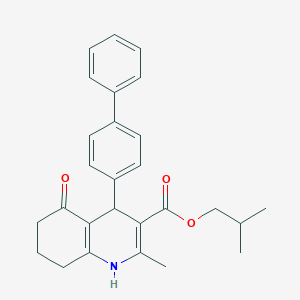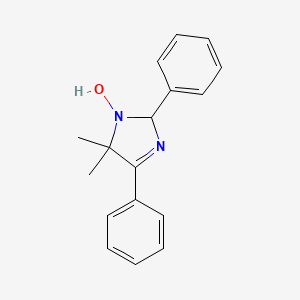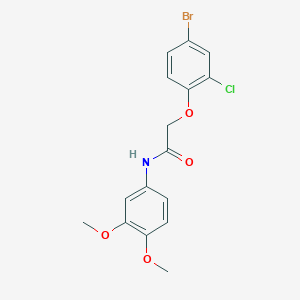![molecular formula C18H15F3N2O2 B4934168 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione acts by selectively destroying dopamine neurons in the brain. The mechanism of this destruction involves the oxidation of this compound to MPP+, a toxic metabolite that selectively accumulates in dopamine neurons. MPP+ then inhibits mitochondrial function, leading to the death of dopamine neurons.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. As mentioned, this compound selectively destroys dopamine neurons, leading to Parkinson's-like symptoms in animal models. This compound has also been found to induce oxidative stress and inflammation, and to alter the expression of various genes and proteins in the brain.
実験室実験の利点と制限
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying various biological processes. This compound is also relatively easy to synthesize, making it accessible to researchers. However, there are also limitations to the use of this compound in lab experiments. For example, this compound is highly toxic and must be handled with care. In addition, the effects of this compound on animal models may not fully replicate the effects of Parkinson's disease in humans.
将来の方向性
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. One area of focus is on the development of new treatments for Parkinson's disease based on the mechanisms of this compound-induced neurodegeneration. Another area of focus is on the use of this compound in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for the use of this compound in cancer treatment, and further research in this area may be warranted.
合成法
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 4-methylphenylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate product. The intermediate product is then reacted with ethyl acetoacetate to yield the final product, this compound. This synthesis method has been well established in the scientific literature and has been used to produce this compound for various research purposes.
科学的研究の応用
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of this compound is in the study of dopamine neurons and Parkinson's disease. This compound is known to selectively destroy dopamine neurons, leading to Parkinson's-like symptoms in animal models. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and to develop new treatments for the condition.
This compound has also been used in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. In addition, this compound has been found to have anti-cancer properties, and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
3-(4-methylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11-5-7-13(8-6-11)22-15-10-16(24)23(17(15)25)14-4-2-3-12(9-14)18(19,20)21/h2-9,15,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJODVOGEORMURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)

![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)



